N1-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)-1,2-ethanediamine,trifluoroacetatesalt
Overview
Description
BMS-345541 (ditrifluoroacetate) is a cell-permeable quinoxaline compound developed by Merck KGaA. It is primarily known for its anti-inflammatory properties and its ability to inhibit the catalytic subunits of IκB kinase (IKK), specifically IKK-1 and IKK-2 . This compound is particularly significant in scientific research due to its role in blocking the nuclear factor κB (NF-κB)-dependent transcription in various biological systems .
Mechanism of Action
Target of Action
The primary target of this compound, also known as BMS-345541 , is the IκB kinase (IKK) complex . The IKK complex plays a crucial role in the Nuclear Factor κB (NF-κB) pathway , which is involved in the regulation of immune response, inflammation, and cell survival .
Mode of Action
BMS-345541 interacts with the IKK complex by binding to an allosteric site . This interaction inhibits the activity of the IKK complex, thereby preventing the phosphorylation and degradation of IκB proteins . As a result, NF-κB remains sequestered in the cytoplasm and is unable to translocate to the nucleus to initiate the transcription of pro-inflammatory cytokines .
Biochemical Pathways
The inhibition of the IKK complex by BMS-345541 affects the NF-κB pathway . This pathway is involved in the transcription of various genes, including those encoding pro-inflammatory cytokines, chemokines, adhesion molecules, and growth factors . By blocking this pathway, BMS-345541 can reduce inflammation and potentially influence cell survival and proliferation .
Result of Action
The inhibition of the IKK complex and subsequent blockade of the NF-κB pathway by BMS-345541 leads to a decrease in the production of pro-inflammatory cytokines . This can result in reduced inflammation and potentially affect cell survival and proliferation . For example, BMS-345541 has been shown to reduce the expression of eotaxin and monocyte chemoattractant protein-1 (MCP-1) mRNA in gingival fibroblasts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BMS-345541 involves the formation of the quinoxaline core structure followed by the introduction of the aminoethyl side chain. The reaction typically starts with the condensation of 1,2-diaminobenzene with a suitable diketone to form the quinoxaline ring. Subsequent steps involve the alkylation and amination reactions to introduce the aminoethyl group .
Industrial Production Methods
Industrial production of BMS-345541 follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-yielding reagents and conditions, such as the use of catalysts to enhance reaction rates and the implementation of purification techniques like crystallization and chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
BMS-345541 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can modify the quinoxaline ring, affecting its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and amines are employed in substitution reactions.
Major Products
Scientific Research Applications
BMS-345541 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the inhibition of IκB kinase and its effects on NF-κB signaling pathways.
Biology: Employed in cellular studies to investigate the role of NF-κB in inflammation and immune responses.
Medicine: Explored for its potential therapeutic effects in inflammatory diseases and cancer.
Comparison with Similar Compounds
Similar Compounds
Bay 11-7082: Another inhibitor of IκB kinase with similar anti-inflammatory properties.
N-Acetyl-L-cysteine: Known for its antioxidant and anti-inflammatory effects.
Perospirone hydrochloride: A compound with anti-inflammatory activity, though it targets different pathways.
Uniqueness
BMS-345541 is unique due to its high selectivity for IκB kinase subunits IKK-1 and IKK-2, and its ability to bind at an allosteric site, which differentiates it from other inhibitors that may target the active site directly . This selectivity and binding mechanism contribute to its effectiveness and reduced off-target effects .
Properties
IUPAC Name |
N'-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)ethane-1,2-diamine;2,2,2-trifluoroacetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5.2C2HF3O2/c1-9-3-4-11-12(7-9)19-10(2)8-17-14(19)13(18-11)16-6-5-15;2*3-2(4,5)1(6)7/h3-4,7-8H,5-6,15H2,1-2H3,(H,16,18);2*(H,6,7) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWHLFAMVTWAXBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C3=NC=C(N23)C)NCCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F6N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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